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molecular formula C12H18N2O B087670 1-(2-Phenoxyethyl)piperazine CAS No. 13484-37-2

1-(2-Phenoxyethyl)piperazine

Cat. No. B087670
M. Wt: 206.28 g/mol
InChI Key: PTJSLCXRMMGRLY-UHFFFAOYSA-N
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Patent
US04582833

Procedure details

The procedure of Example 6 was repeated, substituting 57.0 g (0.27 moles) of 2-bromoethyl phenyl ether for 2-bromoethyl p-bromophenyl ether, using 61.6 g (0.54 moles) of 1-formylpiperazine in 300 ml of 2-propanol and refluxing the mixture for 8 hours. Evaporation of the final dried chloroform extracts gave 35 g of 1-[2-phenoxyethyl]piperazine as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10]Br)=[CH:4][CH:3]=1.C([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)=O>CC(O)C>[O:8]([CH2:9][CH2:10][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)[C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)OCCBr
Step Two
Name
Quantity
61.6 g
Type
reactant
Smiles
C(=O)N1CCNCC1
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing the mixture for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the final dried chloroform extracts

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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